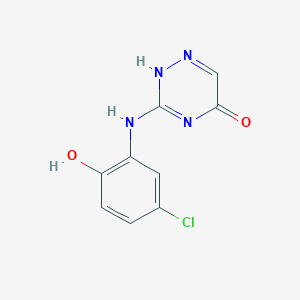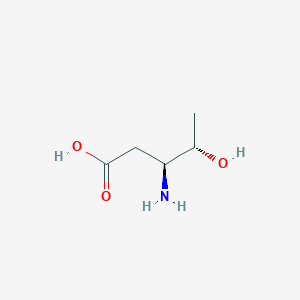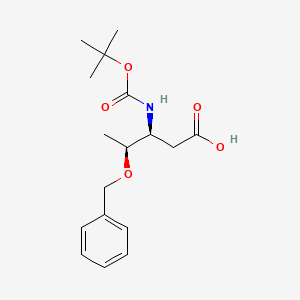![molecular formula C13H15N3O B7794061 6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one](/img/structure/B7794061.png)
6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one” involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” involves large-scale chemical processes. These methods are optimized for efficiency and cost-effectiveness. The industrial production may include:
Batch Processing: The compound is produced in batches, with each batch undergoing the same series of reactions.
Continuous Processing: The reactions are carried out continuously, with the starting materials being fed into the reactor and the product being collected continuously.
Chemical Reactions Analysis
Types of Reactions
The compound “6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Addition: It can participate in addition reactions where new atoms or groups are added to the molecule.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions include specific temperatures, pressures, and the presence of catalysts.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can have different chemical and physical properties compared to the original compound.
Scientific Research Applications
The compound “6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: It may have applications in the development of new drugs or treatments for specific diseases.
Industry: The compound is used in industrial processes, including the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of “6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved may include:
Enzymatic Reactions: The compound may act as an inhibitor or activator of specific enzymes.
Signal Transduction: It may influence signal transduction pathways, affecting cellular responses.
Gene Expression: The compound can modulate gene expression, leading to changes in protein synthesis and cellular function.
Properties
IUPAC Name |
6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-3-5-11(6-4-9)8-14-13-15-10(2)7-12(17)16-13/h3-7H,8H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKXLGBSIALJJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=NC(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[[Benzyl(ethyl)amino]methyl]-3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7793980.png)
![8-[(dipropylamino)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7793986.png)
![4-[(Dibutylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794013.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-methylbenzoate](/img/structure/B7794033.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B7794035.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-hexoxybenzoate](/img/structure/B7794038.png)
![8-[[Butyl(methyl)amino]methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7794040.png)
![8-[[Benzyl(methyl)amino]methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7794044.png)
![3-hydroxy-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B7794047.png)

![2-[(2-chlorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7794057.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B7794067.png)


